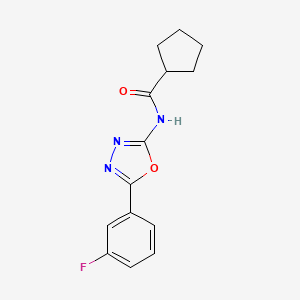

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

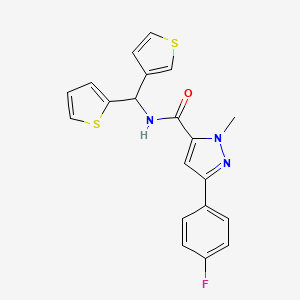

“N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also has a fluorophenyl group attached to the oxadiazole ring, and a cyclopentanecarboxamide group attached via a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray diffraction and NMR spectroscopy are typically used to analyze the molecular structure of such compounds.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The oxadiazole ring, the fluorophenyl group, and the cyclopentanecarboxamide group could all potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, density, and solubility .Applications De Recherche Scientifique

Agricultural Biological Activities

1,3,4-Oxadiazole derivatives, such as the compound , have been studied for their potential in agriculture, particularly as chemical pesticides. These compounds have shown a broad spectrum of biological activities that could be beneficial in protecting crops against various pathogens.

Nematocidal Activity: Research has indicated that these compounds exhibit moderate nematocidal activity against plant-parasitic nematodes like Meloidogyne incognita. Nematodes pose a significant threat to crop security worldwide, and effective nematocidal agents are crucial for protecting crops .

Antifungal Activity: The antifungal properties of 1,3,4-oxadiazole derivatives have been evaluated, particularly against Rhizoctonia solani, a fungus that causes rice sheath wilt and significantly impacts agriculture .

Antibacterial Effects: Certain derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), which causes rice bacterial leaf blight, and Xanthomonas oryzae pv. oryzicola (Xoc), responsible for rice bacterial leaf streak. These diseases can lead to substantial crop loss and economic damage .

Pharmaceutical Applications

Indole derivatives, which share a similar heterocyclic structure with 1,3,4-oxadiazole compounds, have a wide range of biological and clinical applications. While the specific compound may not have been directly studied, its structural relatives provide insight into potential pharmaceutical applications.

Antiviral Activity: Indole derivatives have been reported to possess antiviral activities, including inhibitory effects against influenza A and Coxsackie B4 virus. This suggests that similar structures could be explored for antiviral properties .

Anti-inflammatory and Anticancer Properties: The indole scaffold is present in many synthetic drug molecules, which have shown anti-inflammatory and anticancer activities. This indicates that 1,3,4-oxadiazole derivatives could also be investigated for these therapeutic effects .

Antimicrobial and Antitubercular Effects: Indole derivatives have demonstrated antimicrobial and antitubercular activities, which could be relevant for the compound , given the structural similarities and potential for bioactivity .

Chemical Synthesis and Drug Design

The synthesis of 1,3,4-oxadiazole derivatives involves multi-step reactions that can be optimized for high yield and specificity. The ability to design and synthesize such compounds with targeted biological activities is crucial for drug development and the creation of new therapeutic agents.

Synthetic Methodologies: Developing efficient synthetic routes for these compounds is essential for their practical application in drug design and other chemical industries .

Template for Novel Agents: The structural features of 1,3,4-oxadiazole derivatives make them potential templates for discovering novel antibacterial and antiviral agents. Their versatility in chemical modifications allows for the exploration of a wide range of biological activities .

Mécanisme D'action

Target of Action

Compounds with a 1,3,4-oxadiazole scaffold, like our compound of interest, have been found to interact with a variety of targets such as nucleic acids, enzymes, and globular proteins . They have shown promising results in inhibiting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cell proliferation .

Mode of Action

1,3,4-oxadiazole derivatives have been found to exhibit a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Biochemical Pathways

1,3,4-oxadiazole derivatives have been found to inhibit specific cancer biological targets, such as inhibiting telomerase activity, hdac, thymidylate synthase, and the thymidine phosphorylase enzyme .

Pharmacokinetics

The molecular weight of the compound is 2072441 , which is within the optimal range for drug-like properties according to Lipinski’s rule of five. This suggests that the compound may have good bioavailability.

Result of Action

1,3,4-oxadiazole derivatives have been found to exhibit antiproliferative effects, suggesting that they may inhibit cell growth and proliferation .

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2/c15-11-7-3-6-10(8-11)13-17-18-14(20-13)16-12(19)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFZGVHOOAPOMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

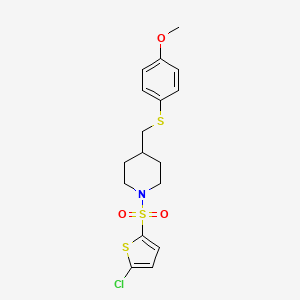

![Methyl 4-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2746213.png)

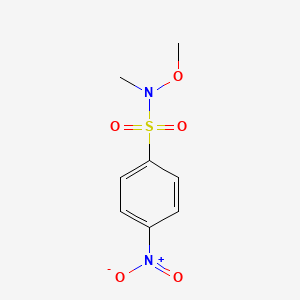

![N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2746214.png)

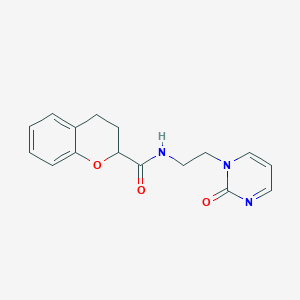

![Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2746215.png)

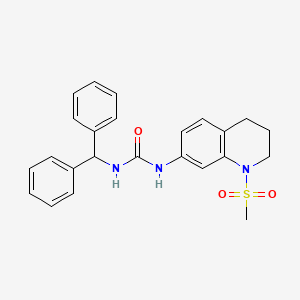

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2746224.png)

![4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide methanesulfonate](/img/structure/B2746226.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzamide](/img/structure/B2746229.png)